3-Hexyn-2-one

Descripción

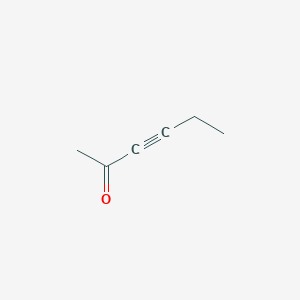

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hex-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAPKZGQTMVYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075114 | |

| Record name | 3-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-36-3 | |

| Record name | 3-Hexyn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexyn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Hexyn 2 One

Electrophilic Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond in 3-hexyn-2-one is a region of high electron density, making it susceptible to attack by electrophiles. These reactions involve the breaking of the pi bonds of the alkyne and the formation of new single bonds.

Halogenation and Interhalogenation Studies

The halogenation of alkynes, including this compound, with reagents like chlorine (Cl₂) and bromine (Br₂) typically results in the addition of halogen atoms across the triple bond. masterorganicchemistry.com The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen to an alkyne leads to the formation of a dihaloalkene. masterorganicchemistry.com With two equivalents of the halogen, a tetrahaloalkane is formed. vaia.com For instance, the reaction of 3-hexyne (B1328910) with two equivalents of Br₂ yields 3,3,4,4-tetrabromohexane. vaia.com The stereochemistry of the initial addition is often trans, leading to the formation of (E)-dihaloalkenes. masterorganicchemistry.com This is attributed to the formation of a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.com

Studies on the chlorination of 3-hexyne in acetic acid and methanol (B129727) have also been reported, providing further insight into the behavior of this alkyne in the presence of electrophilic halogenating agents. acs.org

Electrophilic Addition of Sulfur-Containing Reagents

The electrophilic addition of sulfur-containing reagents to alkynes is a significant reaction. Notably, 3-hexyne has been utilized as a derivatizing agent for sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), which are precursors to chemical warfare agents. nih.govresearchgate.net In this process, the sulfur chlorides act as electrophiles, adding across the triple bond of 3-hexyne. This reaction forms the basis of a method for the detection and identification of these controlled substances using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Acetonitrile has been identified as a suitable solvent for this derivatization reaction. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity refers to the preference for one direction of bond formation over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.com In the case of symmetrical internal alkynes like 3-hexyne, the addition of symmetrical reagents like Br₂ does not raise issues of regioselectivity. However, with unsymmetrical reagents, the position of addition becomes crucial. Generally, in the electrophilic addition to alkynes, the reaction follows Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that is less substituted. libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect of these reactions. masterorganicchemistry.com The addition of halogens to alkynes often proceeds with anti-addition, resulting in the formation of trans (or E) isomers. masterorganicchemistry.comopenstax.org This is explained by the mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.com The nucleophile then attacks from the side opposite to the bridge, leading to the observed stereochemistry. masterorganicchemistry.com For example, the reduction of 3-hexyne can lead to either cis- or trans-3-hexene (B77681) depending on the reagents and conditions used, demonstrating stereoselectivity. msu.edu

Nucleophilic Reactions at the Carbonyl Group

The carbonyl group in this compound consists of a carbon atom double-bonded to an oxygen atom. Due to the higher electronegativity of oxygen, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgsoka.ac.jp This reaction is known as nucleophilic addition. masterorganicchemistry.comlibretexts.org

In the initial step of nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org This forms a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by an acid yields an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by the groups attached to it; electron-donating groups decrease reactivity, while electron-withdrawing groups increase it. masterorganicchemistry.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. libretexts.org

Hydrofunctionalization Reactions Involving this compound and Its Isomers

Hydrofunctionalization reactions involve the addition of an H-X molecule across a carbon-carbon multiple bond. These are atom-economical reactions that are of significant interest in organic synthesis. mdpi.com

Gold-Catalyzed Hydrofunctionalization of Alkynes

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. mdpi.commdpi.com Gold's strong affinity for carbon-carbon triple bonds facilitates hydrofunctionalization reactions under mild conditions. nih.gov

In the context of 3-hexyne, gold-catalyzed hydromethoxylation has been studied. researchgate.net Dinuclear bis(N-heterocyclic carbene) gold(I) complexes have been tested as catalysts for this reaction. researchgate.net The efficiency of the catalytic system can be influenced by the combination of the ligand and the counteranion. mdpi.com The general mechanism for gold-catalyzed hydrofunctionalization involves the coordination of the alkyne to the cationic gold center, followed by the nucleophilic attack on the activated alkyne. mdpi.com

The regioselectivity of gold-catalyzed hydrofunctionalization is typically governed by electronic effects, with the nucleophile attacking the carbon atom that can best stabilize the resulting positive charge. mdpi.com For terminal alkynes, this generally results in Markovnikov selectivity. mdpi.com The stereoselectivity often favors trans-hydroalkoxylation, leading to the initial formation of the Z-isomer, which can then isomerize to the more stable E-isomer. mdpi.com

Isomers of this compound, such as 3-hexyn-1-ol (B147329), have also been investigated in gold-catalyzed reactions. For instance, the selective reduction of 3-hexyn-1-ol to (Z)-3-hexen-1-ol has been achieved using heterogeneous palladium catalysts. mdpi.com

Mechanistic Pathways in Gold-Catalyzed Alkyne Hydration

The gold-catalyzed hydration of alkynes is a pivotal reaction in organic synthesis, transforming a carbon-carbon triple bond into a carbonyl group. mdpi.com For internal alkynes like this compound, the regioselectivity of this transformation can be a challenge. mdpi.com The generally accepted mechanism for gold-catalyzed alkyne hydrofunctionalization reactions, including hydration, involves the η²-coordination of the alkyne to a gold complex. This coordination activates the alkyne for a subsequent nucleophilic attack. nih.gov

In the case of hydration, a water molecule acts as the nucleophile. The attack can proceed through two primary mechanistic pathways: an outer-sphere or an inner-sphere mechanism. nih.gov

Outer-Sphere Mechanism: The water molecule directly attacks the coordinated alkyne without prior coordination to the gold center. This pathway leads to anti-addition of the hydroxyl group and the gold atom across the triple bond, forming a trans-vinylgold intermediate. nih.gov

Inner-Sphere Mechanism: The water molecule first coordinates to the gold center, followed by an intramolecular migratory insertion of the alkyne into the Au-OH bond. This pathway results in a syn-addition, yielding a cis-vinylgold intermediate. nih.gov

Following the formation of the vinylgold intermediate, a protodeauration step occurs, where a proton replaces the gold moiety to yield the enol product, which then rapidly tautomerizes to the more stable ketone. mdpi.comresearchgate.net While the outer-sphere mechanism is widely supported, the inner-sphere pathway has also been proposed, though direct evidence remains elusive. nih.gov

Computational studies on the hydration of 3-hexyne catalyzed by a [(ppy)Au(IPr)Cl]Cl complex (where ppy = 2-phenylpyridine (B120327) and IPr = 1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene) in γ-valerolactone have provided significant insights. These studies, supported by experimental NMR data, suggest a complex interplay of factors governing the reaction mechanism. researchgate.netnih.gov

Pre-Equilibrium Step Analysis in Catalytic Cycles

The initial step in the catalytic cycle of gold-catalyzed alkyne hydration is a pre-equilibrium where the alkyne substrate displaces a ligand from the gold catalyst to form a gold-alkyne π-complex. nih.govmdpi.com Extensive kinetic and computational investigations on the hydration of this compound catalyzed by Au(III) complexes have revealed that this pre-equilibrium step can be the rate-determining step (RDS) of the entire catalytic process. researchgate.netnih.govcnr.it

Specifically, the substitution of a ligand, such as a counterion or a water molecule, by 3-hexyne in the first coordination sphere of the Au(III) center is a crucial and often slow step. researchgate.netnih.gov This was demonstrated in studies using the [(ppy)Au(IPr)Cl]Cl catalyst. researchgate.netnih.gov The process involves the removal of chloride ions, often facilitated by the addition of silver salts like AgOTf or AgBF₄, to allow for the coordination of the 3-hexyne substrate. nih.gov

The structure of the ion pairs present in solution during catalysis also plays a critical role. NOE NMR spectroscopy combined with DFT calculations has been used to determine the relative positions of counterions in complexes like [(ppy)Au(NHC)(3-hexyne)]X₂. cnr.itresearchgate.net The nature and position of the counterion can influence the accessibility of the coordinated alkyne to the nucleophile. cnr.itresearchgate.net

Table 1: Investigated Species in the Pre-Equilibrium Step of this compound Hydration

| Complex/Fragment | Ligands (X or Y) | Method of Investigation | Key Finding | Reference |

| [(ppy)Au(IPr)]²⁺ | Cl⁻, BF₄⁻, OTf⁻, H₂O, 3-hexyne, 2-butyne | Computational (DFT) | The fragment is less selective towards ligands due to steric/dispersion interactions. | nih.govmdpi.com |

| [(ppy)Au(IPr)Cl]Cl | - | Experimental (NMR), Computational (DFT) | The pre-equilibrium step (ligand substitution by 3-hexyne) is the rate-determining step. | researchgate.netnih.gov |

| [(ppy)Au(NHC)Y]X₂ | Y = H₂O, 3-hexyne; X = Cl⁻, BF₄⁻, OTf⁻ | Experimental (NOE NMR), Computational (DFT) | The counterion position is tunable and affects the nucleophilic attack. | cnr.itresearchgate.net |

| [(ppy)Au(NHC)(3-hexyne)]X₂ | X = OTf⁻, BF₄⁻ | Synthetic attempts | Isolation and characterization of these complexes failed in apolar, aprotic solvents. | acs.org |

Addition of Carboxylic Acids to the Triple Bond

The addition of carboxylic acids to alkynes, known as hydrocarboxylation, is another important transformation of the triple bond. In the context of 3-hexyne, this reaction can be promoted by free-radical initiators. For instance, the peroxide-induced addition of acetic acid to hexyne-1 (a constitutional isomer of this compound) has been shown to produce octen-3-oic acid and its anhydride. cdnsciencepub.com This suggests that a similar radical-mediated addition could be possible for this compound, leading to the formation of functionalized enol esters.

The mechanism of such a free-radical addition involves the abstraction of a hydrogen atom from the carboxylic acid by a radical initiator, generating a carboxyl radical. This radical then adds to the alkyne triple bond, followed by a hydrogen atom transfer from another molecule of carboxylic acid to complete the addition and propagate the radical chain.

While free-radical additions are one possibility, transition metal catalysis, particularly with gold, is also a powerful method for hydrocarboxylation. The general mechanism would be analogous to hydration, with the carboxylic acid acting as the nucleophile that attacks the gold-activated alkyne. mdpi.com

The acidity of the carboxylic acid is a key factor in these reactions. Carboxylic acids are generally more acidic than alcohols but less acidic than strong mineral acids. winthrop.edu This moderate acidity allows them to act as effective nucleophiles and proton sources in the catalytic cycle.

Cycloaddition and Annulation Reactions

[2+2] Cycloadditions in Organic Synthesis

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings, such as cyclobutanes and cyclobutenes. nih.gov These reactions can be promoted photochemically or by transition metal catalysts. nih.gov While the [2+2] cycloaddition of simple alkenes can be challenging, activated alkynes like this compound are more amenable to such transformations.

The reaction of siloxy alkynes with unsaturated esters, catalyzed by silver trifluoromethylsulfonamide, has been shown to be an efficient method for synthesizing highly functionalized siloxy cyclobutenes. orgsyn.org This suggests a potential pathway for this compound to participate in similar cycloadditions. The electron-withdrawing ketone group in this compound activates the alkyne, making it a suitable partner for [2+2] cycloadditions with electron-rich alkenes or other reaction partners.

In a related context, the rhodium-catalyzed [2+2+2] cycloaddition, a method for synthesizing substituted benzene (B151609) rings, has been studied extensively. acs.orgresearchgate.netuwindsor.ca While this is a different class of reaction, it demonstrates the utility of alkynes in building complex cyclic systems. In one surprising case, the attempted [2+2+2] cycloaddition involving 3-hexyne led to a change in mechanism, forming an ortho-terphenylene product via a formal [2+1+2+1] cycloaddition, highlighting the complex reactivity patterns of alkynes in metal-catalyzed reactions. acs.org

Metal-Mediated and Organometallic Transformations

Atom and Group Transfer Reactions with Transition Metal Complexes

Atom and group transfer reactions involve the transfer of an atom or a group of atoms from one molecule to another, often mediated by a transition metal complex. bhu.ac.inresearchgate.net These reactions are fundamental in both organic and inorganic chemistry.

The titanium(II) porphyrin complex, (TTP)Ti(η²-3-hexyne) (where TTP = tetra-p-tolylporphyrin), has been shown to be a potent atom transfer acceptor. iastate.edu This complex readily abstracts oxygen and sulfur atoms from various substrates. iastate.edu For example, it reacts with isocyanates (like iPrNCO) to achieve quantitative nitrene group transfer, forming a titanium imido complex, (TTP)Ti=NR, and carbon monoxide. iastate.edu

Table 2: Atom and Group Transfer Reactions of (TTP)Ti(η²-3-hexyne)

| Reagent | Transferred Atom/Group | Product | Reference |

| iPrNCO | Imido (N-iPr) | (TTP)Ti=NiPr | iastate.edu |

| tBuNCO | Imido (N-tBu) | (TTP)Ti=NtBu | iastate.edu |

| tBuNCSe | Selenido (Se) | (TTP)Ti=Se | iastate.edu |

| tBuNCS | Sulfido (S) | (TTP)Ti=S | iastate.edu |

Interestingly, the reaction of (TTP)Ti(η²-3-hexyne) with O=P(Oct)₃ did not result in oxygen atom transfer. Instead, a substitution reaction occurred, displacing the 3-hexyne and forming the paramagnetic titanium(II) derivative (TTP)Ti[O=P(Oct)₃]₂. iastate.edu This demonstrates that the course of the reaction (atom transfer vs. ligand substitution) is dependent on the specific substrate.

These reactions showcase the ability of the 3-hexyne ligand to be displaced from a low-valent metal center, which then engages in redox chemistry. The initial coordination of 3-hexyne stabilizes the reactive Ti(II) state, allowing for its subsequent use in atom transfer processes. Early transition metal-imido complexes, formed through such group transfer reactions, are themselves important intermediates in various catalytic cycles for synthesizing nitrogen-containing organic compounds. rsc.org

Reactivity with Rhodium Clusters

The reactivity of α,β-alkynyl ketones, such as this compound, with rhodium clusters is characterized by complex cycloaddition reactions, often leading to the formation of substituted carbocycles. While direct studies on this compound with rhodium carbonyl clusters are not extensively detailed in the available literature, the reactivity can be inferred from studies on similar alkynes and ynones. A notable reaction is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, which is often mediated by cobalt, but can also be catalyzed by rhodium complexes. wikipedia.org This reaction typically yields α,β-cyclopentenones. wikipedia.org

In the context of rhodium catalysis, reactions of alkynes with rhodium carbonyl clusters, such as the chlorodicarbonylrhodium dimer ([Rh(CO)₂Cl]₂), have been shown to produce various cyclic compounds. For instance, the reaction of 3-hexyne with [Rh(CO)₂Cl]₂ in refluxing benzene has been reported to yield tetraethyl-p-benzoquinone and a rhodium chloride complex of tetraethylcyclopentadienone. orgoreview.com This suggests that rhodium clusters can facilitate the cyclotrimerization of the alkyne and incorporation of a carbonyl group.

Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals is another relevant transformation that produces cyclopentenones through a trans addition of a rhodium hydride to the alkyne. nih.gov Furthermore, rhodium(I)-catalyzed tandem cyclizations of nitrogen- or oxygen-bridged 5-alkynones with arylboronic acids have been developed to synthesize chiral heterocyclic tertiary allylic alcohols with high enantioselectivity. researchgate.netnih.govthieme-connect.com These reactions proceed through the regioselective addition of an arylrhodium(I) species across the carbon-carbon triple bond, which then triggers an intramolecular cyclization. researchgate.net

The general mechanism for such rhodium-catalyzed cyclizations often involves the initial coordination of the alkyne to the rhodium center, followed by migratory insertion of another reactant (like an alkene or carbon monoxide) or an intramolecular nucleophilic attack to form a metallacyclic intermediate. wikipedia.orgsioc.ac.cn Subsequent reductive elimination then releases the final cyclic product. The specific outcome of the reaction is highly dependent on the rhodium catalyst, ligands, and reaction conditions. wikipedia.org

Surface Chemistry on Metal Substrates: Adsorption and Decomposition Pathways

The surface chemistry of this compound on metal substrates is a critical aspect for understanding its role in heterogeneous catalysis and materials science. While specific studies on this compound are limited, the adsorption and decomposition pathways can be elucidated by examining the behavior of related molecules, namely 3-hexyne and unsaturated ketones like cyclohexanone (B45756), on various metal surfaces such as platinum (Pt), and ruthenium (Ru).

Studies on the adsorption of 1- and 3-hexyne on Pt(111) have shown that these molecules undergo several temperature-dependent transformations, including desorption, self-hydrogenation, and dehydrocyclization to form benzene. acs.org The interaction of the triple bond with the platinum surface is a key feature of the initial adsorption.

The adsorption and decomposition of cyclohexanone on Pt(111) and Pt-Sn alloys have also been investigated. nih.gov On Pt(111), cyclohexanone adsorbs irreversibly at monolayer coverage and decomposes to yield CO, H₂O, H₂, and CH₄, with C-O bond breaking occurring by 200 K. nih.gov The presence of tin in the platinum surface moderates this reactivity, leading to a higher degree of reversible adsorption. nih.gov

For α,β-unsaturated aldehydes and ketones, adsorption on metal surfaces like platinum and palladium can occur through both the C=C and C=O functional groups. thieme-connect.com The decomposition of these molecules on reactive monometallic surfaces is often significant in the absence of hydrogen. thieme-connect.com On Ru(001), the decomposition of unsaturated hydrocarbons is influenced by the position of the unsaturation. arcnl.nl

Based on these findings, the adsorption of this compound on a metal surface like platinum is expected to involve interactions of both the C≡C triple bond and the C=O carbonyl group with the surface atoms. The likely decomposition pathways upon heating would involve the scission of C-C, C-O, and C-H bonds, leading to the formation of smaller adsorbed species and gaseous products such as carbon monoxide and hydrogen. The specific intermediates and final products will be highly dependent on the nature of the metal substrate and the reaction conditions.

The following table summarizes the observed decomposition products for related compounds on a Pt(111) surface.

| Precursor Molecule | Metal Surface | Major Decomposition Products | Reference |

| 1-Hexyne | Pt(111) | Benzene, Graphitic Carbon | acs.org |

| 3-Hexyne | Pt(111) | Benzene, Graphitic Carbon | acs.org |

| Cyclohexanone | Pt(111) | CO, H₂O, H₂, CH₄, Carbon | nih.gov |

Isomerization Studies

Enzymatic Isomerization Mechanisms of Related Hexenals and Hexynals

The enzymatic isomerization of unsaturated carbonyl compounds is a key transformation in various biological pathways and has significant potential in biocatalysis. While direct studies on the enzymatic isomerization of this compound or closely related hexynals are not extensively documented, the mechanisms can be inferred from studies on analogous α,β-unsaturated ketones and aldehydes, as well as alkyne-containing molecules.

A prominent family of enzymes involved in such reactions are isomerases, which catalyze the interconversion of constitutional isomers. rsc.org For α,β-unsaturated ketones, ene-reductases can be used in biocatalytic cascades to produce saturated ketones. uniovi.esresearchgate.netacs.org These cascades often involve the reduction of the C=C double bond. Isomerization of a double bond position in unsaturated fatty acids is catalyzed by enoyl-CoA isomerase, which shifts a cis double bond at the C3 position to a trans double bond at the C2 position. wikipedia.org

The isomerization of alkynes has also been investigated in enzymatic systems. Isopentenyl diphosphate (B83284) isomerase (IDI), which interconverts isopentenyl diphosphate and dimethylallyl diphosphate, has been studied with alkyne and allene (B1206475) substrate analogues. nih.gov These studies suggest a protonation-deprotonation mechanism for the isomerization. nih.gov The alkyne zipper reaction, which involves the migration of an internal alkyne to a terminal position, is another relevant isomerization process, although it is typically catalyzed by strong bases rather than enzymes. mdpi.com

For the enzymatic isomerization of a hypothetical hexynal, a plausible mechanism could involve an enzyme with a nucleophilic residue that attacks the β-carbon of the alkyne, leading to a conjugated allenic intermediate. Subsequent protonation and rearrangement could then lead to the isomerized product. Alternatively, an enzyme could facilitate a researchgate.netbeilstein-journals.org-proton shift, similar to the mechanism of keto-enol tautomerization.

The following table presents examples of enzymes that catalyze isomerization reactions on related unsaturated substrates.

| Enzyme | Substrate Type | Transformation | Reference |

| Ene-reductases | α,β-Unsaturated ketones | Reduction of C=C bond | uniovi.esresearchgate.netacs.org |

| Enoyl-CoA isomerase | Unsaturated fatty acids | Double bond migration | wikipedia.org |

| Isopentenyl diphosphate isomerase | Alkyne analogues of IPP | Inhibition of isomerization | nih.gov |

Role of Tautomerism in Reaction Mechanisms

Tautomerism, the interconversion of constitutional isomers, plays a crucial role in the reaction mechanisms of many organic compounds, including this compound. The most relevant form of tautomerism for this compound is keto-enol tautomerism, where an equilibrium exists between the ketone form and its corresponding enol isomer. orgoreview.com This equilibrium is typically catalyzed by either acid or base. libretexts.orgyoutube.com

In the case of this compound, two potential enol tautomers can be formed, as shown in the equilibrium below. The stability of the keto form is generally favored due to the greater strength of the C=O double bond compared to a C=C double bond. orgoreview.com However, the presence of conjugation in the enol form can provide additional stabilization. orgoreview.com

The mechanism of keto-enol tautomerism involves proton transfer steps. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.orgyoutube.com Under basic conditions, the α-proton is first abstracted to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.orgyoutube.com

The tautomeric equilibrium can significantly influence the reactivity of this compound. The enol form is nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to many α-substitution reactions of ketones.

In the context of ynones, tautomerism can also lead to more complex rearrangements. For instance, the irradiation of a β-phenylethynyl-α-diazo-β-ketoester leads to a Wolff rearrangement and the formation of an α-phenylethynyl-β-diester, which then undergoes rapid tautomerization to a 1,1-dicarbalkoxyallene. researchgate.net This demonstrates how tautomerization can be a key step in a reaction cascade, leading to structurally diverse products.

The following table summarizes the key aspects of keto-enol tautomerism.

| Aspect | Description | References |

| Definition | Equilibrium between a keto form and its enol isomer. | orgoreview.com |

| Catalysis | Can be catalyzed by both acids and bases. | libretexts.orgyoutube.com |

| Mechanism (Acid) | 1. Protonation of carbonyl oxygen. 2. Deprotonation of α-carbon. | libretexts.orgyoutube.com |

| Mechanism (Base) | 1. Deprotonation of α-carbon. 2. Protonation of enolate oxygen. | libretexts.orgyoutube.com |

| Reactivity | The enol tautomer is a nucleophile at the α-carbon. | masterorganicchemistry.com |

Advanced Spectroscopic Characterization of 3 Hexyn 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon framework and the placement of functional groups within a molecule. Both ¹³C and ¹H NMR provide critical data for the unambiguous identification of 3-hexyn-2-one.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of a molecule provides a distinct signal for each unique carbon atom, with the chemical shift (δ) of each signal indicating the electronic environment of that carbon. libretexts.org For this compound, the spectrum reveals the presence of all six carbon atoms at characteristic chemical shifts. The carbonyl carbon (C=O) of the ketone functional group typically appears significantly downfield, often in the range of 180-200 ppm. The two sp-hybridized carbons of the alkyne function also have distinctive shifts.

A general representation of the expected ¹³C NMR chemical shifts for this compound is provided in the table below. The greater chemical shift range of ¹³C NMR compared to ¹H NMR allows for better resolution of signals, which is particularly useful in complex molecules. acs.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-C=O) | ~26 |

| C2 (C=O) | ~185 |

| C3 (≡C-C=O) | ~85 |

| C4 (-C≡C-CH₂) | ~95 |

| C5 (-CH₂-CH₃) | ~12 |

| C6 (CH₃-CH₂) | ~14 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Elucidation of Regio- and Stereoisomers via NMR

NMR spectroscopy is a powerful technique for distinguishing between isomers, including regioisomers and stereoisomers. acs.org For derivatives of this compound, different substitution patterns will result in unique sets of NMR signals. For example, if a substituent is added to the ethyl group, the chemical shifts of the neighboring carbons will be altered, allowing for the determination of the substituent's position.

In cases where reactions might produce a mixture of isomers, such as different regioisomers of a substituted ynone, NMR can be used for quantitative analysis. acs.org The integration of the peaks corresponding to each isomer can provide the ratio of the products formed. acs.org While ¹H NMR is often used for this purpose, ¹³C NMR can be advantageous when proton signals overlap. acs.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. aaup.edu This information is crucial for confirming the molecular weight and deducing the structure of a compound. savemyexams.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This technique is well-suited for the analysis of volatile compounds like this compound. shimadzu.com In a typical GC-MS analysis, the sample is first separated into its components by the gas chromatograph before each component enters the mass spectrometer for ionization and detection. longdom.org

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (96.13 g/mol ). nih.gov Additionally, a characteristic fragmentation pattern will be observed as the molecular ion breaks down into smaller, stable fragments. chemguide.co.uk Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this could result in the loss of a methyl radical (CH₃•) or an ethyl radical (CH₃CH₂•).

Table 2: Potential Fragmentation of this compound in MS

| Fragment | m/z |

|---|---|

| [CH₃CH₂C≡CCOCH₃]⁺ (Molecular Ion) | 96 |

| [CH₃CH₂C≡CCO]⁺ | 81 |

| [C≡CCOCH₃]⁺ | 67 |

| [CH₃CO]⁺ | 43 |

Note: The relative abundance of these fragments can provide further structural information.

GC-MS is widely used in various fields, including environmental analysis, food and flavor chemistry, and forensic science, for the identification and quantification of unknown substances. wikipedia.orgnews-medical.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This high precision allows for the determination of the exact elemental composition of a molecule. innovareacademics.in While a standard mass spectrometer might identify a molecule with a nominal mass of 96, HRMS can distinguish this compound (C₆H₈O, exact mass 96.05751) from other molecules with the same nominal mass but different elemental formulas. nih.govbioanalysis-zone.com

This capability is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown compounds in complex mixtures. innovareacademics.in HRMS can differentiate between compounds that low-resolution mass spectrometry cannot. alevelchemistry.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. webassign.net It works on the principle that different chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation at characteristic wavenumbers. wisc.edu

The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its key functional groups: the carbonyl group (C=O) of the ketone and the carbon-carbon triple bond (C≡C) of the alkyne.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | ~1680-1700 | Strong |

| Alkyne | C≡C Stretch | ~2200-2260 | Medium to Weak |

The carbonyl (C=O) stretch of a ketone is one of the most prominent features in an IR spectrum, appearing as a strong, sharp peak. In conjugated systems like α,β-ynones, the C=O stretching frequency is typically shifted to a lower wavenumber (around 1680 cm⁻¹) compared to a simple aliphatic ketone (around 1715 cm⁻¹). dummies.commsu.edu The carbon-carbon triple bond (C≡C) of an internal alkyne absorbs in the region of 2100–2260 cm⁻¹. pearson.com The intensity of this absorption is often weak to medium. utdallas.edu The presence of these characteristic peaks in the IR spectrum provides strong evidence for the structure of this compound.

Vibrational Modes of the Alkynyl and Carbonyl Groups

The infrared (IR) spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. For this compound, the most prominent characteristic absorptions arise from the stretching vibrations of its two key functional groups: the internal alkynyl triple bond (C≡C) and the ketone carbonyl group (C=O).

The carbon-carbon triple bond of an alkyne typically absorbs in the spectral range of 2100-2260 cm⁻¹. libretexts.org The intensity of this absorption is generally weak and is dependent on the symmetry of the molecule; more symmetric internal alkynes may show a very weak or absent peak in the IR spectrum due to a small change in dipole moment during the vibration. libretexts.orgaskfilo.com However, because this compound is an unsymmetrical alkyne, a distinct C≡C stretching band is expected. The carbonyl (C=O) stretching vibration of a ketone is one of the most characteristic and intense signals in an IR spectrum, typically appearing in the range of 1700-1725 cm⁻¹. uhcl.edumasterorganicchemistry.com The high polarity of the C=O bond leads to a strong absorption of infrared light. libretexts.org

Additional vibrational modes for this compound include C-H stretching and bending from the methyl and ethyl groups. The sp³ hybridized C-H bonds in the alkyl groups are expected to show strong stretching absorptions in the 2850 to 3000 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Alkyne (C≡C) | Stretch | 2100 - 2260 libretexts.org | Weak to Medium |

| Ketone (C=O) | Stretch | 1700 - 1725 uhcl.edu | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 libretexts.org | Strong |

| Alkyl (C-H) | Bend | 1350 - 1470 libretexts.org | Medium |

Overtone Spectroscopy and Vibrational Analysis

Overtone spectroscopy is a powerful technique for studying the anharmonicity of high-frequency vibrations, such as C-H stretching modes. By exciting vibrational transitions to higher quantum levels (Δv > 1), detailed information about bond strengths, inter-bond coupling, and molecular conformation can be obtained.

CH-Stretching Overtone Spectra and Local-Mode Models

Vapor-phase CH-stretching overtone spectra provide significant insight into the vibrations of alkyl groups. In a study on 3-hexyne (B1328910), a structurally similar compound, spectra were recorded in the ΔvCH = 2−8 regions using conventional and intracavity laser photoacoustic spectroscopy. acs.org The resulting complex spectra can be effectively interpreted using a harmonically coupled local-mode model (HCAO), where each non-equivalent C-H bond is treated as a single, independent oscillator. acs.org This model simplifies the analysis by moving away from the normal-mode description, which is less suitable for highly excited, localized vibrations. mit.eduresearchgate.net

For the ethyl groups in 3-hexyne, this local-mode analysis allows for the assignment of specific peaks in the overtone spectrum to the individual C-H bonds of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. acs.org A notable finding is that the frequency of the in-plane methyl bond in 3-hexyne is significantly higher compared to that in alkanes like propane (B168953) and butane, indicating the influence of the adjacent triple bond on the C-H bond properties. acs.org No spectral features due to the internal rotation of the ethyl group were observed, suggesting that this rotation has a negligible effect on the C-H bond lengths and their overtone spectra. acs.org

| Molecule Studied | Spectroscopic Technique | Analyzed Region | Analytical Model | Key Finding |

| 3-Hexyne | Intracavity Laser Photoacoustic Spectroscopy | ΔvCH = 2−8 | Harmonically Coupled Local-Mode (HCAO) | Increased frequency of the in-plane methyl C-H bond. acs.org |

| 3-Hexyne-d₁₀ | Intracavity Laser Photoacoustic Spectroscopy | ΔvCD = 2−7 | Harmonically Coupled Local-Mode (HCAO) | Used for comparative analysis and assignment confirmation. acs.org |

Correlation with Ab Initio Geometry Optimized Structures

To validate and refine the assignments made from experimental overtone spectra, researchers correlate the data with structures optimized through ab initio calculations. acs.org These computational methods, such as those based on density functional theory (DFT), can predict molecular geometries, vibrational frequencies, and the intensities of vibrational transitions. pwr.edu.placs.org

In the analysis of 3-hexyne, spectral assignments were made and correlated with ab initio geometry optimized structures. acs.org The calculations confirmed that while the ethyl group is freely rotating, there is very little change in the C-H bond lengths between different rotational positions. acs.org Furthermore, calculations of the dipole moment function, when used within the HCAO local-mode model, produced theoretical intensities for the C-H stretching transitions that were in good agreement with the experimentally observed absolute and relative intensities. acs.org This strong correlation between experimental spectra and theoretical calculations provides a high degree of confidence in the vibrational assignments and the underlying structural and dynamic interpretations.

Raman Spectroscopy for Vibrational Fingerprinting and Mechanistic Monitoring

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy and is particularly useful for characterizing organometallic complexes and monitoring reactions. libretexts.org It is highly effective for observing the vibrations of symmetric or weakly polar bonds that give weak signals in IR, such as the C≡C bond in internal alkynes.

In-situ Raman Spectroscopy for Reaction Monitoring

In-situ Raman spectroscopy allows for the real-time monitoring of chemical reactions, providing direct insight into reaction kinetics and the transformation of species. beilstein-journals.orgspectroscopyonline.com A study on the reaction of a rhodium carbonyl cluster, [Rh₄(CO)₉(μ-CO)₃], with 3-hexyne to form a butterfly cluster, [(μ₄-η²-3-hexyne)Rh₄(CO)₈(μ-CO)₂], successfully utilized this technique.

The reaction was monitored at room temperature in an n-hexane solvent using a near-infrared (NIR) laser source (785 nm) to minimize sample degradation. The collected spectra were deconvoluted using a method called band-target entropy minimization (BTEM), which allowed for the reconstruction of pure component spectra for the reactant and the product with a high signal-to-noise ratio. This approach enabled the clear observation of the C≡O and Rh-Rh Raman active vibrations for both the initial rhodium cluster and the final 3-hexyne-containing product. The experimental spectra showed very good agreement with Raman spectra predicted by DFT calculations.

| Reaction Monitored | Technique | Key Parameters | Data Analysis | Outcome |

| [Rh₄(CO)₉(μ-CO)₃] + 3-Hexyne | In-situ Raman Spectroscopy | 785 nm NIR laser, n-hexane solvent, room temp. | Band-Target Entropy Minimization (BTEM) | Real-time tracking of reactant consumption and product formation; confirmation of solution-phase identity. |

Far-Raman Vibrational Modes and Metal-Metal Bond Characterization

The Far-Raman region of the spectrum, typically below 400 cm⁻¹, is invaluable for studying low-frequency vibrations, such as those of metal-ligand and metal-metal (M-M) bonds. scispace.com In the study of the reaction between the rhodium cluster and 3-hexyne, the Far-Raman region (100–270 cm⁻¹) was used to directly probe the vibrations of the rhodium framework.

The analysis provided direct spectroscopic evidence for the integrity of the polynuclear metal framework in the solution phase, both before and after the addition of the 3-hexyne ligand. The reactant cluster and the product butterfly cluster each exhibited distinct spectral patterns corresponding to their unique metal-metal bond arrangements. The deconvoluted experimental spectra in this region were compared with DFT-predicted spectra, showing good agreement and confirming the structural transformation of the rhodium core upon reaction with 3-hexyne. The product, [(μ₄-η²-3-hexyne)Rh₄(CO)₈(μ-CO)₂], displayed a more complex spectrum with more bands than the starting material, consistent with its lower symmetry and more intricate structure.

Computational Chemistry and Theoretical Modeling of 3 Hexyn 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. cecam.org It is extensively used to study the electronic structure and reactivity of organic molecules like 3-Hexyn-2-one.

DFT calculations are instrumental in unraveling the mechanisms of catalytic reactions involving this compound. For instance, in catalytic hydrogenation processes, DFT can be employed to model the interaction of the alkyne with the catalyst surface. These calculations help in understanding the adsorption modes of the reactants and the relative stability of various intermediates, thereby clarifying the reaction pathway.

A study on the catalytic semi-hydrogenation of 3-hexyne (B1328910) in the presence of a mixed-metal cluster catalyst utilized DFT calculations to rationalize the structure and bonding of the active catalytic species. nih.gov The calculations revealed the coordination modes of the C6 species, including µ1η2-3-hexyne, which are crucial for understanding the catalytic cycle. nih.gov Similarly, DFT has been used to investigate the mechanism of gold-catalyzed hydration of 3-hexyne, providing a detailed picture of the reaction steps. researchgate.net

In the context of C-H activation reactions, which are relevant for the functionalization of molecules like this compound, DFT is used to predict regioselectivity. By calculating the relative energies of possible intermediates, such as palladacycle intermediates in palladium-catalyzed reactions, the most likely reaction site can be identified. beilstein-journals.org This predictive capability is crucial for designing efficient synthetic routes.

A key application of DFT is the characterization of transition states and the mapping of potential energy surfaces for chemical reactions. By locating the transition state structures and calculating their energies, the activation energy barriers for different reaction pathways can be determined. This information is vital for understanding reaction kinetics and selectivity.

For example, in the study of conformational changes, DFT can identify the transition states connecting different conformers. For the related molecule 3-hexyne, a trans-C2h structure was identified as a transition state between other conformations using ab initio calculations. researchgate.net In catalytic reactions, DFT is used to model the transition states of key steps, such as oxidative addition or reductive elimination. For instance, in a rhodium-catalyzed allene (B1206475) synthesis, DFT calculations were used to characterize the transition state, revealing a two-point attachment of the substrate to the catalyst which explains the high enantioselectivity. nih.gov The energy profile of a reaction, including intermediates and transition states, provides a comprehensive understanding of the reaction mechanism.

The table below illustrates the kind of data that can be generated from DFT calculations for a reaction involving an alkyne, showing the relative energies of different species along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial separated reactants | 0.0 |

| Intermediate I | Initial complex | -5.2 |

| Transition State I | First transition state | +15.5 |

| Intermediate II | Key reaction intermediate | -10.1 |

| Transition State II | Second transition state | +8.7 |

| Products | Final products | -25.0 |

This table is a representative example of data obtained from DFT calculations for a catalytic reaction and is not specific to a reaction of this compound.

DFT calculations are widely used to predict various spectroscopic properties, including Raman vibrational frequencies. aps.orgnih.govresearchgate.net The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes and to confirm the structure of a molecule. scifiniti.commdpi.com The accuracy of these predictions depends on the choice of the functional and basis set. researchgate.net

The process involves optimizing the molecular geometry of this compound using a chosen DFT method and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. scifiniti.com This approach can be particularly useful for identifying characteristic peaks in the Raman spectrum of this compound, such as the C≡C triple bond stretch and the C=O carbonyl stretch.

Below is a hypothetical table comparing experimental and DFT-calculated Raman frequencies for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| C≡C Stretch | ~2240 | ~2235 |

| C=O Stretch | ~1680 | ~1675 |

| CH₃ Rock | ~1050 | ~1045 |

| C-C-C Bend | ~550 | ~545 |

This table is illustrative. The experimental values are typical for these functional groups, and the calculated values are hypothetical examples of what DFT can predict.

Transition State Characterization and Energy Landscapes

Ab Initio Methods for Molecular Properties and Dynamics

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. solubilityofthings.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For a molecule like this compound, ab initio calculations can be used to determine a precise molecular structure, dipole moment, and other electronic properties. They are also employed to study conformational preferences. For the related 3-hexyne, ab initio calculations at the MP2 level with large basis sets were used to investigate the relative stability of its conformers, showing that the calculated potential energy surface is very flat. researchgate.net Such studies provide fundamental data that can be used in more extensive simulations, such as molecular dynamics.

Advanced Quantum Chemical Approaches for Complex Intermediates

For systems where standard DFT or ab initio methods may not be sufficient, such as in the case of complex reaction intermediates with significant multi-reference character or strong electron correlation, more advanced quantum chemical approaches are necessary. cecam.orgrsc.org These methods include coupled-cluster (CC) theory and multireference methods like the complete active space self-consistent field (CASSCF) and second-order perturbation theory (CASPT2).

In the study of certain catalytic reactions, intermediates may have close-lying electronic states of different spin multiplicities. For example, a study on a rhodium-catalyzed reaction found an intermediate with close-lying open-shell singlet, triplet, and closed-shell singlet electronic states. nih.gov Accurately describing the energetics of such intermediates requires advanced methods that can handle this electronic complexity. These methods, while computationally demanding, are crucial for a correct description of the reaction mechanism and for understanding the factors that control reaction outcomes.

Molecular Dynamics Simulations (Potential Future Research Area)

Molecular dynamics (MD) simulations offer a way to study the time evolution of a molecular system, providing insights into its dynamic behavior. youtube.com While currently, there is limited specific research on MD simulations of this compound, this represents a promising area for future investigation.

MD simulations could be used to study the conformational dynamics of this compound in different solvent environments. By simulating the molecule over time, one could observe transitions between different conformations and understand how the solvent influences its flexibility. Furthermore, MD simulations are valuable for studying the behavior of molecules at interfaces or within larger systems, such as in a catalytic reactor. beilstein-journals.org For example, simulations could model the diffusion of this compound to a catalyst surface and its subsequent interaction. ut.ac.ir The force fields required for such simulations could be parameterized using data from high-level quantum chemical calculations.

Applications of 3 Hexyn 2 One in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The dual functionality of 3-Hexyn-2-one makes it a highly useful building block in the synthesis of more complex molecules. ontosight.ai Its alkyne group can participate in various reactions to form intricate molecular structures, while the carbonyl group can undergo nucleophilic additions to create alcohols. ontosight.ai

One notable application is in asymmetric reduction, where this compound can be converted to a propargyl alcohol. For example, using a specific chiral boron reagent, potassium 9-O-(1,2:5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, an asymmetric reduction has been demonstrated, yielding the (R)-enantiomer with a 34% enantiomeric excess under specific conditions. This highlights its utility in creating stereochemically defined structures. The reactivity of this compound allows it to be a precursor in the synthesis of various bioactive compounds, making it a subject of ongoing research in medicinal chemistry.

Precursor in Natural Product Synthesis and Analogue Development

The synthesis of natural products is a significant area of organic chemistry, and this compound and its derivatives serve as important precursors in this field. rsc.org The ability to construct complex and stereochemically rich molecules is crucial for synthesizing natural products and their analogues, which are often developed to improve biological activity or other properties. rsc.orgharvard.edu

A key application of chiral hexynones, which are derivatives of this compound, is in the synthesis of photosynthetic hydroporphyrins, such as bacteriochlorophylls. orcid.orgacs.orgrsc.org These complex macrocycles are essential pigments in photosynthesis. acs.org The synthesis of these molecules requires precise control of stereochemistry, and chiral hexynones provide a way to introduce the necessary chiral centers early in the synthetic route. acs.orgrsc.org

Researchers have developed methods to synthesize chiral hex-5-yn-2-ones with various functional groups. rsc.org For instance, (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one has been synthesized as a precursor for the B-ring of bacteriochlorophyll (B101401) a. rsc.org The synthesis often involves the use of chiral auxiliaries or asymmetric reactions to establish the desired stereochemistry. rsc.org For example, a Schreiber-modified Nicholas reaction has been used to prepare (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which is then converted to a chiral Weinreb pentynamide. rsc.org This intermediate can then be reacted with various synthons to create a range of chiral hexynones. rsc.org

A significant achievement in this area is the synthesis of a chiral hexynone bearing a native phytyl substituent, which is a nearly universal precursor to the D-ring of photosynthetic hydroporphyrins. rsc.org This demonstrates the practical utility of these building blocks in the synthesis of complex natural products. In total, 22 new compounds, including 15 chiral hexynones, have been prepared for studies in (bacterio)chlorophyll synthetic methodology. rsc.org

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a major class of organic compounds with wideranging applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net The unique reactivity of this compound and related compounds makes them valuable starting materials for the synthesis of various heterocyclic systems. mdpi.com

The presence of both an alkyne and a ketone functional group allows for a variety of cyclization reactions. For instance, the alkyne moiety can participate in cycloaddition reactions, while the ketone can react with nucleophiles to initiate cyclization. ontosight.ai This versatility allows for the construction of a diverse range of heterocyclic structures, including pyrazoles, pyrans, and pyridines. mdpi.com

For example, 3-(2-bromoacetyl)-2H-chromen-2-one, a related α-bromocarbonyl compound, has been shown to be a versatile precursor for the synthesis of various heterocyclic compounds incorporating a coumarin (B35378) moiety. mdpi.com This compound reacts with different reagents to form thiophene, thiazole, pyrazole, pyran, and pyridine (B92270) derivatives. mdpi.com Similarly, 1,3-enynyl esters can be used to synthesize masked 2-pyridones through a tandem gold-catalyzed cycloisomerization and oxidative nitrogen insertion. acs.org

Functionalization and Derivatization for Analytical Purposes

In analytical chemistry, derivatization is a common technique used to modify a compound to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or enhancing its detectability. nih.gov The functional groups of this compound, the alkyne and ketone, provide handles for such derivatization.

While specific derivatization methods for this compound for analytical purposes are not extensively detailed in the provided context, the general principles of functionalization are relevant. google.comresearchgate.net For instance, the ketone group can be reacted with various reagents to form derivatives that are more easily detected by analytical instruments. The alkyne group can also undergo reactions, such as hydroboration, to introduce new functional groups that can be further modified. researchgate.net

The development of new functionalization reactions is an active area of research, with a focus on creating more efficient and selective methods. google.comresearchgate.net These advancements can be applied to compounds like this compound to facilitate their analysis in various matrices.

Design of Novel Catalysts and Ligands

The design of new catalysts and ligands is crucial for the development of more efficient and selective chemical reactions. rsc.orgbeilstein-journals.org this compound and other alkynes can play a role in this area by serving as substrates or precursors in the formation of catalytically active species or ligands.

In the context of alkyne metathesis, a powerful reaction for forming carbon-carbon triple bonds, 3-hexyne (B1328910) is often used as a substrate to test the activity of new catalysts. beilstein-journals.orgacs.org For example, molybdenum and tungsten alkylidyne complexes have been studied for their ability to catalyze the metathesis of 3-hexyne. beilstein-journals.orgacs.org The reaction of these catalysts with 3-hexyne can lead to the formation of metallacyclobutadiene intermediates, which are key species in the catalytic cycle. beilstein-journals.orgacs.org

Furthermore, 3-hexyne has been used in the study of mixed-metal clusters for catalysis. nih.gov In one study, the reaction of a copper-zinc cluster with 3-hexyne and hydrogen led to the formation of a new cluster that was found to be catalytically active in the semi-hydrogenation of the alkyne. nih.gov This demonstrates how 3-hexyne can be used to probe the reactivity of potential catalysts and to generate new catalytically active species.

Environmental Fate and Degradation Studies of Alkynyl Ketones

Biodegradation Pathways and Mechanisms

The biodegradation of alkynyl ketones is a complex process influenced by the presence of specific microbial communities and environmental conditions. While hydrocarbons can be a source of energy for many microorganisms, the triple bond in alkynes can present a challenge for metabolism. mdpi.com However, the presence of the activating ketone group makes the molecule susceptible to certain enzymatic attacks.

Enzymatic Hydration: A primary proposed pathway for the biodegradation of 3-hexyn-2-one is initiated by enzymatic hydration of the alkyne bond. This reaction is analogous to the chemical hydration of alkynes. researchgate.net Specific enzymes, known as alkyne hydratases, can catalyze the addition of water across the triple bond. For an internal alkyne like this compound, this would likely produce an unstable enol intermediate, which would rapidly tautomerize to a more stable diketone, hexane-2,3-dione. This diketone is then more amenable to further microbial metabolism through conventional pathways for ketone degradation. Some enzymes have been shown to catalyze the hydration of alkynes to carbonyl compounds. nih.gov

Reductive/Oxidative Processes: Microorganisms possess a wide array of enzymes, such as oxidoreductases, that can target both the ketone and alkyne functionalities. researchgate.net Microbial metabolism can involve the reduction of the ketone group to a secondary alcohol (3-hexyn-2-ol) or the reduction of the triple bond. nih.gov Conversely, oxidative pathways could lead to the cleavage of the carbon-carbon triple bond. Studies on the biodegradation of complex hydrocarbon mixtures like asphaltenes have indicated that alkyne groups can be completely eliminated by microbial consortia, suggesting they are susceptible to microbial attack. acs.org In one study, alkyne groups were found to be less resistant to biodegradation than aldehyde groups. acs.org The metabolism of unsaturated ketones is a known microbial process, often involving the reduction of the carbon-carbon double or triple bond. nih.gov

Initial attack on the triple bond, likely via enzymatic hydration, to form a diketone.

The resulting diketone (hexane-2,3-dione) enters central metabolic pathways.

Further enzymatic oxidation can cleave the diketone, potentially forming smaller carboxylic acids.

These smaller molecules are then utilized by microorganisms as carbon and energy sources, ultimately leading to mineralization into carbon dioxide and water.

Abiotic Degradation Processes

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For this compound, the key processes are hydrolysis and photolysis.

Hydrolysis: The most significant abiotic reaction for alkynes in an aqueous environment is hydration. researchgate.net This acid-catalyzed addition of water across the triple bond of this compound would convert it into hexane-2,3-dione. libretexts.orgorganic-chemistry.org The rate of this reaction is generally slow at neutral pH but can be accelerated in acidic conditions. acs.orgacs.org The reaction transforms the relatively less common alkynyl ketone into a diketone, which then follows a different environmental fate pathway.

Photolysis: As an α,β-unsaturated ketone, this compound can absorb ultraviolet (UV) radiation from sunlight, which can lead to its degradation. cdnsciencepub.com This process, known as photolysis or photodegradation, can occur through several mechanisms. The compound can be directly excited by photons, leading to rearrangements or cleavage. Alternatively, it can undergo photosensitized reactions where other molecules in the environment absorb light and transfer the energy to the alkynyl ketone, initiating its degradation. unipv.it Studies on other unsaturated ketones have shown that photolysis can lead to the formation of various smaller molecules, including aldehydes, other ketones, and carboxylic acids through complex radical pathways. mdpi.com The presence of substances like humic acids in natural waters can also influence the rate of photodegradation.

Oxidation: In the atmosphere, volatile compounds like this compound can be degraded by reaction with photochemically generated oxidants, primarily the hydroxyl radical (•OH). The triple bond is susceptible to attack by these radicals, leading to oxidative cleavage. arkat-usa.org This process would break the this compound molecule into smaller, more oxidized fragments, such as carboxylic acids. aakash.ac.in

| Process | Description | Primary Product(s) | Environmental Compartment |

|---|---|---|---|

| Hydrolysis (Hydration) | Acid-catalyzed addition of water across the C≡C triple bond. | Hexane-2,3-dione | Water, Soil |

| Photolysis | Degradation by absorption of UV light, leading to bond cleavage and rearrangement. | Smaller aldehydes, ketones, and carboxylic acids | Surface Water, Atmosphere |

| Oxidation | Reaction with atmospheric oxidants like hydroxyl radicals (•OH). | Carboxylic acids (e.g., propanoic acid, acetic acid) | Atmosphere |

Environmental Monitoring and Analytical Methodologies for Detection

Detecting and quantifying this compound in environmental samples such as water, soil, or air is crucial for assessing its distribution and persistence. Due to its expected volatility and organic nature, the standard methods for analyzing volatile organic compounds (VOCs) are applicable. mdpi.com

Sample Preparation: For water samples, common techniques include purge-and-trap or headspace analysis. lcms.czgov.bc.ca In purge-and-trap, an inert gas is bubbled through the water sample, stripping the volatile this compound, which is then trapped on a sorbent material. For headspace analysis, the sample is sealed in a vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample, which is then analyzed. eurofins.in Solid-phase microextraction (SPME) is another efficient technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes before analysis.

Analytical Instrumentation: The primary analytical technique for the definitive identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsepscience.com

Gas Chromatography (GC): This technique separates the components of a mixture based on their volatility and interaction with a stationary phase inside a capillary column. This compound would elute at a characteristic retention time under specific column and temperature conditions.

Mass Spectrometry (MS): Following separation by GC, the MS detector bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible pattern. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification of this compound and its quantification even at low concentrations. researchgate.net

| Technique | Principle | Role in Analysis |

|---|---|---|

| Purge-and-Trap | Extraction of VOCs from a liquid matrix by bubbling with an inert gas and trapping on a sorbent. | Sample concentration and introduction for water samples. lcms.cz |

| Headspace (HS) Analysis | Analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. | Sample introduction for water or soil samples. eurofins.in |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes using a coated fiber. | Solvent-free sample preparation. |

| Gas Chromatography (GC) | Separation of volatile compounds in a mixture. | Separates this compound from other environmental contaminants. |

| Mass Spectrometry (MS) | Identification of compounds based on their mass-to-charge ratio and fragmentation pattern. | Provides positive identification and quantification of this compound. nih.gov |

Structure-Activity Relationships in Environmental Persistence

The α,β-unsaturation created by the adjacent ketone and alkyne groups significantly influences the molecule's reactivity. This conjugation polarizes the triple bond, making it more susceptible to nucleophilic attack (like the addition of water) and microbial action compared to a non-conjugated alkyne. Research has shown that for α,β-unsaturated carbonyl compounds, the acetylenic (alkynyl) derivatives are generally more reactive towards biological nucleophiles than their corresponding olefinic (alkenyl) analogues. This suggests that this compound may be less persistent than its alkene counterpart, 3-hexen-2-one, because its triple bond is more reactive.

QSAR models, which use computational methods to correlate chemical structure with properties like biodegradation rate, can be employed to estimate the environmental half-life of this compound. canada.caacs.org These models consider various molecular descriptors (e.g., electronic properties, steric factors) to predict how readily a compound will be degraded. The presence of both a polar ketone group and a highly reactive, unsaturated alkyne bond would be key inputs for such models, likely predicting moderate persistence—more labile than simple alkanes but potentially more resistant than simple alcohols or acids. The persistence is a balance between the inherent stability of the triple bond and the activation provided by the adjacent carbonyl group.

Conclusion and Future Directions in 3 Hexyn 2 One Research

Summary of Key Academic Contributions

Research on 3-Hexyn-2-one has primarily focused on its utility as a building block in organic synthesis. Its unique structure, featuring both a ketone and an internal alkyne, allows for a variety of chemical transformations.

Key contributions include:

Synthesis of Chiral Molecules: this compound has been instrumental as a starting material for the asymmetric synthesis of chiral alcohols. For instance, its reduction is a key step in producing chiral alkynols, which are valuable intermediates in the synthesis of more complex stereochemically defined molecules. luc.edu

Precursor for Complex Natural Products: The synthesis of chiral hexynones, derived from precursors like this compound, is crucial for creating building blocks for native photosynthetic hydroporphyrins. rsc.org This highlights the compound's role in the total synthesis of intricate natural products.

Catalysis Research: While much of the research focuses on the hydrogenation of the related compound 3-hexyne (B1328910), the principles of catalyst selectivity and efficiency are directly applicable to this compound. conicet.gov.ar Studies on the partial hydrogenation of alkynes to alkenes using various catalysts, including palladium-based systems, inform how the triple bond in this compound can be selectively reduced. conicet.gov.ar

Mechanistic Studies: The compound and its derivatives have been used to probe reaction mechanisms. For example, 3-hexyn-1-al, a related aldehyde, has been used as a suicide substrate to investigate the catalytic mechanism of (Z)-3:(E)-2-hexenal isomerases, providing insights into enzyme function. nih.gov

A summary of representative research findings is presented in the table below.

| Research Area | Key Finding |

| Asymmetric Synthesis | Utilized as a precursor for the synthesis of chiral (R)-3-hexyn-2-ol. luc.edu |

| Natural Product Synthesis | Chiral hexynones serve as precursors for bacteriochlorophyll (B101401) a. rsc.org |

| Catalysis | Studies on the partial hydrogenation of 3-hexyne inform potential catalytic transformations of this compound. conicet.gov.ar |

Emerging Research Avenues and Challenges

While significant progress has been made, the full potential of this compound is yet to be realized. Several emerging areas of research are poised to expand its applications, though they come with inherent challenges.

Emerging Avenues:

Biological Activity Screening: Preliminary research suggests that compounds containing both ketone and alkyne functionalities may possess antimicrobial, antifungal, and anticancer properties. ontosight.ai A systematic investigation into the biological activities of this compound and its derivatives could uncover novel therapeutic leads.

Development of Novel Catalytic Systems: The selective transformation of this compound remains a key area. There is an opportunity to develop new, more efficient, and environmentally friendly catalysts for its hydrogenation, oxidation, and other transformations. conicet.gov.armdpi.com Exploring the use of cheaper metals as catalysts is also a viable research direction. conicet.gov.ar

Materials Science Applications: The rigid, linear structure of the alkyne moiety in this compound makes it a potential candidate for incorporation into novel polymers and carbon-based nanomaterials, such as graphene nanoribbons. escholarship.org

Challenges:

Stereochemical Control: A primary challenge in the synthesis of complex molecules from this compound is maintaining stereochemical integrity, especially when creating multiple stereocenters. rsc.org

Selectivity in Transformations: Achieving high selectivity in reactions involving both the ketone and alkyne functional groups can be difficult. For instance, in hydrogenation, preventing over-reduction to the corresponding alkane is a significant hurdle. mdpi.com

Understanding Mechanisms: A deeper understanding of the mechanisms of its reactions is necessary to design more effective synthetic strategies and catalysts.

Potential for Interdisciplinary Collaborations

The future of this compound research will likely be characterized by increased collaboration across different scientific disciplines.

Chemistry and Biology: Organic chemists can synthesize novel derivatives of this compound, which can then be screened by biologists and pharmacologists for potential therapeutic applications. This collaboration could accelerate the discovery of new drugs.

Chemistry and Materials Science: The development of new materials based on this compound will require close collaboration between synthetic chemists and materials scientists. Chemists can design and synthesize molecular precursors, while materials scientists can investigate their assembly and properties for applications in electronics and other fields. escholarship.org

Computational and Experimental Chemistry: Computational chemists can model the reactivity of this compound and predict the outcomes of different reaction conditions. These theoretical insights can guide experimentalists in designing more efficient and selective syntheses, as demonstrated in studies of related tellurazole N-oxides. researchgate.net

Q & A

Q. How can computational chemistry predict this compound’s reactivity in unexplored reactions?

- Density Functional Theory (DFT) models assess transition-state energies for hypothetical reactions (e.g., [2+2] cycloadditions). Pair computational results with experimental validation (e.g., isolating predicted intermediates via low-temperature synthesis) .

Methodological Considerations

- Experimental Design : Include controls (e.g., catalyst-free reactions) and replicate trials to ensure reproducibility .

- Data Interpretation : Use principal component analysis (PCA) to correlate reaction conditions with yields/selectivity .

- Ethical Reporting : Disclose conflicts of interest and share raw data in repositories like PubChem to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro